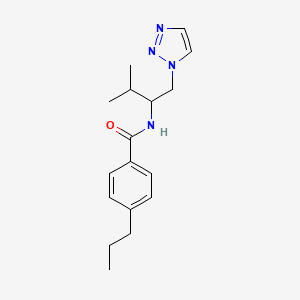

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MPB and is a derivative of benzamide. MPB is a relatively new compound, and research on its properties and potential uses is ongoing.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of new chemical compounds, such as bi-triazole precursors, has been explored for their potential applications in scientific research. For example, the synthesis of a new bi-triazole precursor, showcasing the versatility of triazolylidenes in creating novel compounds with established structures through spectroscopic methods like NMR, IR, and elemental analysis (Hajib et al., 2022).

Catalysis

Triazolylidenes, a subclass of N-heterocyclic carbene ligands, have shown significant potential in catalysis, owing to their strong donating capabilities. These compounds have been successfully applied as catalyst precursors in various bond-forming and redox reactions, indicating their potential to enhance reaction efficiencies and outcomes (Donnelly et al., 2013).

Polymerization

The use of alcohol adducts of N-heterocyclic carbenes, specifically triazolylidenes, has been investigated for the ring-opening polymerization of cyclic esters. These studies show that such compounds can act as efficient catalysts/initiators for polymerization, offering a pathway to create polymers on demand with minimized adverse reactions and the ability to form complex polymer architectures (Coulembier et al., 2006).

Environmental Science

In the realm of environmental science, photocatalytic degradation of contaminants like propyzamide, a derivative with structural similarities to the chemical , has been explored using TiO2-loaded adsorbent supports. This research highlights the potential of such compounds to enhance the rate of mineralization of organic pollutants and reduce the concentration of toxic intermediates in aqueous solutions, demonstrating a promising application for environmental remediation (Torimoto et al., 1996).

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c1-4-5-14-6-8-15(9-7-14)17(22)19-16(13(2)3)12-21-11-10-18-20-21/h6-11,13,16H,4-5,12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYNUKMJPCKDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC(CN2C=CN=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)